molecular formula C13H10F2N2 B11874724 5,7-Difluoro-2-(pyridin-4-yl)indoline

5,7-Difluoro-2-(pyridin-4-yl)indoline

Cat. No.: B11874724
M. Wt: 232.23 g/mol
InChI Key: CCMWVDGBOGLMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Difluoro-2-(pyridin-4-yl)indoline ( 591721-07-2, Molecular Formula: C13H10F2N2, Molecular Weight: 232.23) is a synthetically modified indoline derivative of significant interest in medicinal chemistry and pharmaceutical research. The indoline and indole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities and presence in numerous therapeutic agents . This particular compound features a difluoro-substituted indoline core linked to a pyridinyl group, a structure that researchers are exploring for its potential to interact with various biological targets. Indole and indoline derivatives have demonstrated a broad spectrum of biological activities, including antitubercular, antiviral, anticancer, anti-inflammatory, and antimicrobial properties, making them valuable scaffolds for developing novel therapeutic compounds . Specifically, indole derivatives are being investigated as potential inhibitors of critical targets, such as the decaprenylphosphoryl-β-D-ribose2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis, and some are currently in clinical trials for tuberculosis treatment . Furthermore, structurally similar indoline derivatives have been researched in the context of inhibiting fibrotic disorders, such as idiopathic pulmonary fibrosis, highlighting the therapeutic relevance of this chemical class . This reagent serves as a key building block for the synthesis and development of new pharmaceutical candidates and is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F2N2

Molecular Weight

232.23 g/mol

IUPAC Name

5,7-difluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H10F2N2/c14-10-5-9-6-12(8-1-3-16-4-2-8)17-13(9)11(15)7-10/h1-5,7,12,17H,6H2

InChI Key

CCMWVDGBOGLMFY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2F)F)C3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies for 5,7 Difluoro 2 Pyridin 4 Yl Indoline

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5,7-Difluoro-2-(pyridin-4-yl)indoline reveals several plausible disconnection points, offering flexibility in the design of a synthetic route. The primary disconnections involve the bond between the indoline (B122111) core and the pyridinyl moiety, and the bonds forming the five-membered ring of the indoline structure.

Disconnection 1: C2-Pyridine Bond

The most straightforward disconnection is at the C2-carbon of the indoline and the C4-carbon of the pyridine (B92270) ring. This leads to a 5,7-difluoroindoline (B2813766) intermediate and a suitable pyridinyl synthon. This approach is advantageous as it allows for the late-stage introduction of the pyridine group, a common strategy in medicinal chemistry to generate analogues.

Disconnection 2: Indoline Ring Formation

Alternatively, the indoline ring itself can be disconnected. A classical approach involves a Fischer indole (B1671886) synthesis, which would then require a subsequent reduction of the resulting indole to the indoline. This strategy would start from a 2,4-difluorophenylhydrazine (B56656) and a carbonyl compound bearing the pyridine moiety. Another possibility is an intramolecular cyclization of a suitably substituted N-aryl-2-haloethylamine derivative.

These disconnections form the basis for designing the forward synthetic pathways discussed in the following sections.

Development of Novel Synthetic Pathways

Building on the retrosynthetic analysis, several synthetic pathways can be envisioned for the construction of this compound.

Cyclization Strategies for the 5,7-Difluoroindoline Core

The formation of the 5,7-difluoroindoline core is a critical step. One of the most established methods for indole synthesis, which can be adapted for indolines, is the Fischer indole synthesis . This would involve the reaction of 2,4-difluorophenylhydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions. The resulting 5,7-difluoroindole (B1306068) would then need to be reduced to the indoline.

Another powerful strategy is the Bartoli indole synthesis , which is particularly useful for constructing sterically hindered indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. nih.gov In this case, 1,3-difluoro-2-nitrobenzene (B107855) could react with vinylmagnesium bromide to yield 5,7-difluoroindole, which is then reduced.

Intramolecular cyclization reactions offer a more direct route to the indoline core. For instance, a palladium-catalyzed intramolecular N-arylation of an N-(2,4-difluorophenyl)allylamine derivative could be a viable approach. acs.org

Introduction of the Pyridin-4-yl Moiety via Cross-Coupling or Similar Reactions

Once the 5,7-difluoroindoline core is established, the pyridin-4-yl group can be introduced. If the retrosynthetic disconnection at the C2-pyridine bond is pursued, a cross-coupling reaction is the most logical step. A common method is the Suzuki-Miyaura coupling , which would involve the reaction of a 2-bromo-5,7-difluoroindoline with pyridine-4-boronic acid in the presence of a palladium catalyst and a base.

Alternatively, a Stille coupling could be employed, using a 2-stannyl-5,7-difluoroindoline and 4-halopyridine. The choice between these methods often depends on the stability of the precursors and the desired reaction conditions.

If the Fischer indole synthesis route is chosen, the pyridin-4-yl moiety would be introduced at the beginning of the synthesis, for example, by using 4-pyridylacetone as the carbonyl component.

Stereoselective Synthesis Approaches

The C2 position of this compound is a stereocenter, and therefore, controlling the stereochemistry is crucial for potential applications. Several strategies can be employed to achieve a stereoselective synthesis.

One approach is the use of a chiral auxiliary . For instance, a chiral sulfinyl group attached to the indoline nitrogen can direct the stereoselective addition of a nucleophile or a radical to the C2 position. acs.org Another option is the use of chiral catalysts in a key bond-forming reaction. For example, a chiral phosphine (B1218219) ligand, such as BINAP, could be used in a palladium-catalyzed asymmetric cyclization to form the indoline ring with high enantioselectivity. mdpi.com

Enzymatic resolutions are also a powerful tool for obtaining enantiomerically pure indolines. nih.gov A racemic mixture of this compound could be resolved using a lipase (B570770), such as Candida antarctica lipase A, to selectively acylate one enantiomer, allowing for their separation. nih.gov

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions for each step. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For a Suzuki-Miyaura cross-coupling to introduce the pyridin-4-yl group, a systematic screening of palladium catalysts, ligands, bases, and solvents would be necessary to maximize the yield and minimize side products.

Below is a hypothetical data table illustrating the optimization of a Suzuki-Miyaura coupling reaction for the synthesis of this compound.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2PPh3K2CO3Toluene/H2O10045
2Pd(dppf)Cl2-Cs2CO3Dioxane10078
3Pd2(dba)3SPhosK3PO4Toluene11085
4Pd(PPh3)4-Na2CO3DMF9062

This table is for illustrative purposes and does not represent actual experimental data.

Exploration of Catalyst Systems in Key Synthetic Steps

The choice of catalyst is critical for the success of many of the key transformations in the synthesis of this compound.

In the case of cross-coupling reactions , palladium-based catalysts are the most common. The selection of the ligand is crucial for the efficiency of the catalytic cycle. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, often lead to higher yields and faster reaction times in Suzuki-Miyaura couplings.

For cyclization reactions , various transition metal catalysts can be employed. Gold catalysts have emerged as powerful tools for the cyclization of alkynes to form heterocyclic rings. acs.org Copper-mediated intramolecular N-arylation is another effective method for the synthesis of indolines. acs.org

In stereoselective synthesis , chiral catalysts play a pivotal role. Chiral rhodium or iridium complexes can be used for the asymmetric hydrogenation of a 5,7-difluoro-2-(pyridin-4-yl)indole precursor to the desired indoline enantiomer.

The table below summarizes potential catalyst systems for key synthetic steps.

Reaction TypeCatalyst SystemRationale
Suzuki-Miyaura CouplingPd(dppf)Cl2 / Cs2CO3Efficient for coupling aryl halides with boronic acids.
Intramolecular N-arylationCuI / L-prolineCost-effective and efficient for N-aryl bond formation.
Asymmetric Cyclization[Rh(COD)2]BF4 / (R)-BINAPEnables enantioselective formation of the indoline ring.
Asymmetric Hydrogenation[Ir(COD)Cl]2 / Chiral LigandFor the stereoselective reduction of an indole precursor.

This table is for illustrative purposes and does not represent actual experimental data.

Post-Synthetic Modifications and Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses a secondary amine within the indoline ring system, which is a prime site for various post-synthetic modifications. These modifications can be broadly categorized into N-alkylation and N-acylation reactions, allowing for the introduction of a wide array of functional groups and the generation of a diverse chemical library.

N-Alkylation:

The secondary amine of the indoline ring can be readily alkylated using various alkylating agents. Solvent-controlled regioselective alkylation has been demonstrated for indolines, where the use of specific solvents can direct the alkylation to either the nitrogen or the C5 position. nih.gov For N-alkylation, conditions can be optimized to favor substitution on the nitrogen atom. nih.gov Iridium-catalyzed N-alkylation of indolines using alcohols in water has also been reported as an efficient and green method. organic-chemistry.orgnih.gov This reaction proceeds via a tandem dehydrogenation of the N-heterocycle and the alcohol. organic-chemistry.orgnih.gov The choice of base and solvent can be crucial in achieving high regioselectivity, as seen in the N-alkylation of other heterocyclic systems like indazoles. beilstein-journals.org

Modification Reagents Reaction Conditions Potential Products
N-AlkylationAlkyl halides, AlcoholsBase (e.g., NaH, K2CO3), Solvent (e.g., THF, DCM, Water), Iridium catalyst (for alcohol coupling)N-alkyl-5,7-Difluoro-2-(pyridin-4-yl)indolines

N-Acylation:

N-acylation of the indoline nitrogen introduces a carbonyl group, which can serve as a key functional handle for further derivatization. Standard coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed to couple carboxylic acids to the indoline nitrogen. researchgate.net This method has been shown to be effective for the N-acylation of substituted indoles and is expected to be applicable to the indoline scaffold. researchgate.net The reaction involves the activation of the carboxylic acid by DCC, followed by nucleophilic attack from the indoline nitrogen.

Modification Reagents Reaction Conditions Potential Products
N-AcylationCarboxylic acids, Acid chloridesCoupling agents (e.g., DCC, DMAP), Base (if starting with acid chloride)N-acyl-5,7-Difluoro-2-(pyridin-4-yl)indolines

Elucidation of Structure Activity Relationships Sar in 5,7 Difluoro 2 Pyridin 4 Yl Indoline Analogues

Impact of Fluorine Substitution Pattern on Molecular Properties and Interactions

The introduction of fluorine atoms onto aromatic rings is a cornerstone of modern drug design, utilized to modulate a compound's physicochemical and pharmacological profile. In the context of the 5,7-Difluoro-2-(pyridin-4-yl)indoline scaffold, the two fluorine atoms on the benzene (B151609) ring have profound effects.

Fluorine is the most electronegative element, and its presence as a substituent on the benzene portion of the indoline (B122111) ring acts as a strong electron-withdrawing group. This electronic perturbation can significantly alter the acidity of the indoline nitrogen (N-1) and the basicity of the pyridinyl nitrogen. The withdrawal of electron density from the ring can also influence the molecule's susceptibility to oxidative metabolism, often enhancing metabolic stability by making the ring less electron-rich and thus less prone to enzymatic attack.

Furthermore, the 5,7-disubstitution pattern places these electronegative atoms in positions that can directly influence interactions with a biological target. These fluorine atoms can participate in non-covalent interactions such as hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and multipolar interactions with protein side chains. A study on 5,7-dihydroxyflavones, for instance, highlights how substitutions at these specific positions on a fused ring system are critical for antiproliferative effects in human leukemia cells, underscoring the importance of the substitution pattern on the benzene-fused ring for biological activity. nih.gov

Role of the Indoline Nitrogen and Ring Conformation in Activity

The indoline core is not merely a passive linker; its nitrogen atom and the conformation of the five-membered ring are pivotal for biological activity. The indoline nitrogen (N-H) can function as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to amino acid residues within a protein's active site. nih.gov Substitution on this nitrogen can dramatically alter activity. For example, the presence of electron-withdrawing groups like Boc (tert-butoxycarbonyl) can impact reaction yields and stereoselectivity during synthesis, indicating their influence on the electronic nature and reactivity of the scaffold. nih.gov

Studies on the reactivity of (S)-indoline-2-carboxylic acid show that the indoline structure has a notable tendency to influence the conformation of adjacent peptide bonds, highlighting the ring's intrinsic conformational preferences. researchgate.net This inherent structural bias is a key determinant of SAR.

Influence of the Pyridinyl Substituent and its Positional Isomerism

The pyridinyl group, particularly when attached at its 4-position, serves as a key pharmacophoric element. Pyridine (B92270) is a common heterocycle in FDA-approved drugs, known for its ability to engage in significant biological interactions. nih.gov The nitrogen atom within the pyridine ring is basic and acts as a strong hydrogen bond acceptor. ijnrd.org In this compound, the location of this nitrogen is directed away from the indoline core, making it highly accessible for interaction with a biological target.

The positional isomerism of the pyridinyl substituent has a profound impact on activity. While a pyridin-4-yl group directs its hydrogen-bonding vector in one direction, a pyridin-2-yl or pyridin-3-yl isomer would orient this vector differently, potentially leading to a complete loss or a different type of activity. For instance, in a series of anti-thyroid cancer agents, replacing a phenyl group with a 2-pyridine or 3-pyridine group maintained activity, demonstrating that the target protein could accommodate these isomers, though often with differing potencies. nih.gov In another study of antiallergic agents, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide was identified as a highly potent compound, emphasizing the favorability of the pyridin-4-yl moiety for that specific target. acs.org This highlights that the precise placement of the pyridine nitrogen is a critical SAR determinant.

Analysis of Substituent Effects on Biological or Other Relevant Activities (in vitro)

The biological activity of indoline-based compounds can be finely tuned by introducing various substituents on either the indoline or the pendant aryl rings. In vitro assays provide quantitative data to establish clear SAR trends.

For example, a study of indoline derivatives as Histone Deacetylase (HDAC) inhibitors demonstrated the sensitivity of the scaffold to substitution on the benzene ring. As shown in the table below, modifying the substituent at the 4-position led to a wide range of potencies. A methoxy (B1213986) group (4-OCH3) produced a highly potent compound, while an amino group (4-NH2) resulted in a loss of activity, illustrating the delicate electronic and steric requirements for potent inhibition.

CompoundSubstituent (R) at position 4HDAC IC50 (nM)Reference
5aH26.49 nih.gov
5bNO222.02 nih.gov
5cNH2>1000 nih.gov
5dOCH34.17 nih.gov
5fF11.70 nih.gov
5gCl6.20 nih.gov

Similarly, the nature of the group attached to the indoline nitrogen is crucial. In a series of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, modifications at the N-1 position of the indoline core significantly impacted inhibitory activity.

CompoundSubstituent at N-1 of Indoline5-LOX IC50 (µM)sEH IC50 (µM)Reference
43-CH2-Ph-NCSNH(t-Bu)0.501.02 nih.govacs.org
44-CH2-(2-F-Ph)-NCSNH(t-Bu)0.701.53 nih.govacs.org
45-CH2-(3-F-Ph)-NCSNH(t-Bu)0.621.33 nih.govacs.org
46-CH2-(4-F-Ph)-NCSNH(t-Bu)0.551.10 nih.govacs.org

These examples demonstrate that even subtle changes, such as the position of a fluorine atom on a pendant ring, can modulate biological activity, reinforcing the importance of systematic substitution to optimize potency. nih.govacs.org

Conformational Analysis and its Correlation with SAR

The saturated five-membered ring of the indoline core is puckered, leading to distinct conformational isomers. The substituent at the C2 position—the pyridin-4-yl group—can exist in pseudo-axial or pseudo-equatorial orientations. The relative stability of these conformers determines the dominant shape of the molecule in solution and, ultimately, how it presents its key interacting groups (the indoline N-H and the pyridine nitrogen) to a binding site. Studies on similarly 2-substituted heterocyclic rings, such as piperazines, have shown that a strong preference for an axial conformation can pre-organize the molecule into a specific bioactive shape that mimics known potent ligands. nih.gov

Furthermore, rotation around the C2-C(pyridinyl) single bond is another key conformational variable. DFT studies on N-Boc-2-arylindolines have revealed that the rotation of the N-Boc group is relatively slow and that different rotamers exhibit different levels of reactivity, which can be crucial for kinetic resolution processes. nih.gov This principle extends to the C2-pyridinyl bond; a high rotational barrier could lock the molecule into a preferred, and potentially more active, conformation. The 5,7-difluoro substitution pattern, by altering the electronic properties of the indoline ring, could subtly influence these conformational equilibria and rotational barriers, thereby fine-tuning the molecule's shape for optimal target engagement. Therefore, the observed SAR is a direct consequence of how each substituent modulates the molecule's preferred three-dimensional structure and its dynamic behavior.

Investigation of in Vitro Biological Activities and Mechanistic Insights

In Vitro Antimicrobial Spectrum Evaluation

There is currently no published research detailing the in vitro antimicrobial spectrum of 5,7-Difluoro-2-(pyridin-4-yl)indoline. Studies on related indole (B1671886) and pyridine (B92270) derivatives have shown a range of antibacterial and antifungal activities, suggesting that this compound could be a candidate for future antimicrobial screening. nih.govnih.govmdpi.com However, without experimental data, its efficacy against various microbial strains remains unknown.

In Vitro Antineoplastic and Antiproliferative Activity Assessment

No studies have been identified that assess the in vitro antineoplastic and antiproliferative activity of this compound. The indole nucleus is a core structure in several anticancer agents, but the specific impact of the 5,7-difluoro and 4-pyridinyl substitutions on this activity has not been experimentally determined for this compound. nih.gov

In Vitro Enzyme Inhibition Assays and Target Specificity

There is no available information from in vitro enzyme inhibition assays for this compound. The target specificity of this compound is therefore not established. Indoline (B122111) derivatives have been investigated as inhibitors of various enzymes, but specific data for this molecule is absent from the scientific literature. nih.govsemanticscholar.org

Exploration of Other In Vitro Bioactivities (e.g., antiviral, anti-inflammatory)

A literature search did not yield any studies on other in vitro bioactivities of this compound, such as antiviral or anti-inflammatory effects. While related compounds have demonstrated such activities, the biological profile of this specific difluorinated indoline derivative remains unexplored. researchgate.netnih.govnih.govresearchgate.net

Mechanistic Studies of Cellular and Biochemical Pathways (in vitro)

Consistent with the lack of primary bioactivity data, there are no published mechanistic studies on the cellular and biochemical pathways affected by this compound.

Investigation of Molecular Targets and Ligand-Receptor Interactions

No investigations into the molecular targets or ligand-receptor interactions of this compound have been reported.

Cellular Uptake and Intracellular Distribution Studies (in vitro)

There is no available data from in vitro studies on the cellular uptake and intracellular distribution of this compound.

Modulation of Specific Signaling Pathways (in vitro)

Extensive literature searches did not yield specific data on the in vitro biological activities or the modulation of specific signaling pathways for the compound this compound. Consequently, a detailed analysis and data tables regarding its mechanistic insights at a molecular level cannot be provided at this time. Research into the biological effects of this specific chemical structure appears to be limited or not publicly available.

To offer a context for potential areas of investigation, it is useful to consider the known biological activities of structurally related indole and pyridine derivatives. Compounds incorporating indole or pyridine moieties are of significant interest in medicinal chemistry and have been shown to interact with a wide array of biological targets and signaling pathways.

For instance, various substituted indole derivatives have demonstrated activity as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. Similarly, pyridine-containing compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer activities, often through the modulation of specific enzymes or receptors within cellular signaling cascades.

However, without direct experimental evidence for this compound, any discussion of its potential effects on signaling pathways would be purely speculative. Future in vitro studies would be necessary to elucidate its biological activity profile and to determine if it modulates any specific signaling pathways. Such investigations would typically involve a battery of assays, including but not limited to:

Kinase Inhibition Assays: To screen for inhibitory activity against a panel of protein kinases.

Cell-Based Reporter Assays: To measure the activation or inhibition of specific signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt).

Gene Expression Analysis: To identify changes in the expression of genes that are downstream targets of various signaling pathways.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of novel molecules. For compounds analogous to 5,7-Difluoro-2-(pyridin-4-yl)indoline, such as other fluorinated heterocycles and indole (B1671886) derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-31G** or 6-311++G(d,p)) are commonly used to optimize molecular geometry and calculate electronic parameters. ijcce.ac.irresearchgate.net

The introduction of two fluorine atoms at the 5 and 7 positions of the indoline (B122111) ring is predicted to significantly influence the molecule's electronic landscape. Fluorine's high electronegativity withdraws electron density, which can enhance the chemical stability of the compound. emerginginvestigators.org This is a known strategy in medicinal chemistry to improve metabolic resistance. emerginginvestigators.org

A key aspect of these calculations is the determination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔEgap) is a critical indicator of chemical reactivity and kinetic stability. ijcce.ac.ir For a related pyridinyl phosphonate (B1237965) derivative, a HOMO-LUMO gap of 3.605 eV was calculated, suggesting a certain level of reactivity. ijcce.ac.ir It is anticipated that this compound would exhibit a comparable energy gap.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In compounds containing pyridine (B92270) and indole moieties, the nitrogen atoms typically represent regions of negative potential (electron-rich), making them susceptible to electrophilic attack, while the hydrogen atoms of the indoline NH group would show a positive potential, indicating a site for nucleophilic interaction. researchgate.net The fluorine atoms would further modulate this charge distribution, creating localized electron-deficient regions on the benzene (B151609) portion of the indoline core.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

ParameterPredicted Value/CharacteristicRationale based on Analogous Compounds
HOMO-LUMO Gap (ΔE) ~3-4 eVSimilar pyridinyl and fluorinated heterocyclic derivatives show energy gaps in this range, indicating moderate reactivity. ijcce.ac.ir
Electron Density Electron-withdrawing effect from fluorine atoms.Fluorination is a common strategy to enhance stability and modulate electronic properties in heterocyclic compounds. emerginginvestigators.org
Molecular Electrostatic Potential (MEP) Negative potential near the pyridine nitrogen; Positive potential near the indoline NH proton.Typical for nitrogen-containing heterocyclic compounds. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity. Studies on various indoline and indole derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors involved in cancer and inflammation. acs.orgnih.govnih.gov

For this compound, docking simulations would likely explore its binding affinity with targets where similar heterocyclic structures have shown activity. For instance, indoline-based compounds have been identified as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammation. acs.org In such a scenario, the indoline core of the molecule could form van der Waals interactions with hydrophobic residues in the active site, while the pyridine nitrogen could act as a hydrogen bond acceptor. acs.org

In a study of indoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling, interactions with crucial residues like Lys721 were observed. nih.gov It is plausible that this compound could adopt a similar binding mode, with the difluoro-indoline portion fitting into a hydrophobic pocket and the pyridinyl group forming specific hydrogen bonds.

Table 2: Potential Molecular Docking Targets and Key Interactions for this compound

Potential Protein TargetKey Interacting Residues (Hypothetical)Type of InteractionReference from Analogous Compounds
5-Lipoxygenase (5-LOX) Gln363, Tyr181, Hydrophobic pocket residuesHydrogen bonding, van der Waals forcesIndoline-based inhibitors of 5-LOX show similar interaction patterns. acs.org
EGFR Kinase Domain Lys721, Other active site residuesHydrogen bonding, Hydrophobic interactionsNovel indoline derivatives have been shown to interact with key residues in the EGFR kinase domain. nih.gov
Topoisomerases DNA bases, Amino acid residues in the binding pocketIntercalation, Hydrogen bondingIndolo[3,2-c]quinolines, which share structural similarities, are known to inhibit topoisomerases. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its conformational stability and flexibility. Such simulations are essential for understanding how a ligand might adapt its shape upon binding to a receptor and for assessing the stability of the resulting complex.

For indole and indoline derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes over time, often on the nanosecond scale. nih.govnih.govmdpi.com A typical MD simulation of this compound, either in a solvent or bound to a protein, would involve calculating trajectories of atomic positions and analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

A stable protein-ligand complex would be indicated by a plateauing of the RMSD value over the simulation time. nih.gov The RMSF values would highlight the flexibility of different parts of the molecule, with the pyridinyl group potentially showing more conformational freedom than the more rigid difluoro-indoline core. These simulations can also reveal the persistence of key hydrogen bonds and other interactions identified in docking studies. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound is not available without a dataset of related compounds and their measured activities, the principles of QSAR can be discussed in the context of similar heterocyclic compounds.

A QSAR study on a series of heterocyclic antifungals used a large number of molecular descriptors (encoding topological, geometrical, and electronic features) to build a predictive model. nih.gov For a series of analogs of this compound, a similar approach could be taken. Descriptors such as molecular weight, logP (lipophilicity), and electronic parameters derived from quantum chemical calculations would be correlated with a measured biological endpoint (e.g., IC50 values).

The presence of fluorine atoms would be a significant descriptor, as fluorine can influence lipophilicity, metabolic stability, and binding interactions. The pyridinyl group would also contribute to the model through its hydrogen bonding capacity and polar surface area. A successful QSAR model could then be used to predict the activity of other, yet-to-be-synthesized, analogs, thereby guiding the design of more potent compounds.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding in vivo data)

In silico ADME prediction is a critical step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic properties. Various software platforms and web servers (e.g., SwissADME, preADMET) are available for this purpose.

For this compound, in silico ADME predictions would be based on its structural features. The presence of both lipophilic (the aromatic rings) and hydrophilic (the nitrogen atoms) parts suggests a balanced solubility profile. The fluorine atoms are known to often increase metabolic stability.

Studies on other indoline and pyridine derivatives have shown that these computational tools can provide valuable predictions for properties like oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like Cytochrome P450. nih.govbohrium.comnih.govmdpi.com For instance, many indoline derivatives are predicted to have good oral absorption and to adhere to Lipinski's rule of five, a set of guidelines for drug-likeness. nih.govbohrium.com

Table 3: Predicted In Silico ADME Properties for this compound

ADME PropertyPredicted CharacteristicRationale based on Analogous Compounds
Lipinski's Rule of Five Likely to be compliantMany indoline and heterocyclic derivatives with similar complexity are compliant. bohrium.commdpi.com
Oral Bioavailability Predicted to be goodIndoline and pyridine moieties are common in orally available drugs. nih.gov
Blood-Brain Barrier (BBB) Penetration Possible, but dependent on specific physicochemical propertiesThe overall lipophilicity and polar surface area will be key determinants.
Metabolic Stability Potentially enhanced due to fluorinationFluorine substitution is a known strategy to block metabolic hydroxylation. emerginginvestigators.org
Aqueous Solubility ModerateThe pyridine and indoline nitrogens can improve solubility. mdpi.com

Advanced Analytical and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized compounds like 5,7-Difluoro-2-(pyridin-4-yl)indoline. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of its elemental composition and, consequently, its molecular formula.

For this compound, with a chemical formula of C₁₃H₁₀F₂N₂, the expected exact mass can be calculated. HRMS analysis, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical value. This high degree of accuracy allows for the confident differentiation from other potential molecular formulas.

Table 1: Theoretical Mass Data for this compound

SpeciesMolecular FormulaTheoretical Monoisotopic Mass (Da)
[M]C₁₃H₁₀F₂N₂232.0812
[M+H]⁺C₁₃H₁₁F₂N₂⁺233.0889

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Key fragment ions would be expected to arise from the cleavage of the indoline (B122111) ring or the loss of the pyridine (B92270) substituent, and the precise mass measurement of these fragments would further corroborate the proposed structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A suite of advanced NMR experiments would be required to fully assign the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) resonances of this compound and to establish its connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would show signals for the protons on the difluorinated benzene (B151609) ring and the pyridine ring. The aliphatic region would display signals for the protons at the C2 and C3 positions of the indoline core. The coupling constants (J values) between adjacent protons would be crucial in determining their relative positions.

¹³C NMR: The carbon NMR spectrum would indicate the number of unique carbon environments. The presence of two C-F bonds would be evidenced by characteristic splitting of the signals for C5 and C7 due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. It would be expected to show two distinct signals for the non-equivalent fluorine atoms at the C5 and C7 positions, with their chemical shifts being indicative of the electronic environment.

2D NMR Techniques: To unambiguously assign all signals and confirm the connectivity, a series of two-dimensional NMR experiments would be employed:

COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting the different fragments of the molecule, such as the pyridine ring to the indoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can be used to confirm the stereochemistry at the C2 position.

Analysis of related fluorinated quinoline (B57606) structures has demonstrated the utility of these techniques in assigning complex spectra. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography offers a definitive and highly precise picture of the molecule's three-dimensional arrangement in the solid state. This technique would be contingent on the ability to grow single crystals of this compound of suitable quality.

If successful, the X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. For instance, it would confirm the planarity of the aromatic rings and the conformation of the five-membered indoline ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. researchgate.net Studies on related complex heterocyclic systems, such as substituted indoles and quinolines, have shown that X-ray crystallography is crucial for confirming molecular structures and understanding supramolecular assembly. researchgate.netbldpharm.com

Table 2: Expected Crystallographic Data Parameters (Illustrative)

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond LengthsPrecise distances between all atoms (e.g., C-C, C-N, C-F)
Bond AnglesAngles between bonded atoms
Intermolecular InteractionsDetails of hydrogen bonds, π-stacking, etc.

Spectroscopic Studies for Electronic Transitions and Photophysical Properties

The electronic properties of this compound can be investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions occurring within the molecule upon absorption of light.

The UV-Vis absorption spectrum would be expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic systems of the indoline and pyridine rings. The presence of the fluorine atoms and the pyridine substituent would influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). The photophysical properties of related electron-deficient heterocyclic systems like benzothiadiazoles are known to be tunable based on their substitution patterns. nih.gov

If the compound is fluorescent, its emission spectrum would be recorded, and its quantum yield and lifetime could be determined. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could provide information about the change in the dipole moment of the molecule upon electronic excitation.

Chromatographic Techniques for Purity Profiling and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for the potential separation of isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a chemical compound. A reversed-phase HPLC method, likely using a C18 or a phenyl-hexyl column, would be developed to separate the target compound from any starting materials, by-products, or degradation products. The use of a photodiode array (PDA) detector would allow for the simultaneous acquisition of UV-Vis spectra of all separated components, aiding in their identification. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer unique selectivity. nih.gov

Chiral HPLC: Since the C2 position of the indoline ring is a stereocenter, this compound can exist as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced. Chiral HPLC, using a stationary phase with a chiral selector, would be necessary to separate these enantiomers. The resolution of enantiomers of related indoline and helicene structures has been successfully achieved using chiral HPLC. acs.org This separation is crucial as different enantiomers of a molecule can have distinct biological activities.

Future Research Directions and Translational Opportunities

Design and Synthesis of Next-Generation 5,7-Difluoro-2-(pyridin-4-yl)indoline Analogues

The future development of this compound hinges on the strategic design and synthesis of novel analogues to explore and optimize its therapeutic potential. The core structure allows for systematic modification at several key positions to establish robust Structure-Activity Relationships (SAR).

Key synthetic strategies can be leveraged to create a diverse chemical library. The foundational Fischer indole (B1671886) synthesis, a classic method for forming the indole core, can be adapted to produce indoline (B122111) analogues. A more contemporary and versatile approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the pyridin-4-yl group. This method is highly amenable to variation, allowing for the coupling of a wide array of substituted pyridine (B92270) boronic acids.

Further diversification can be achieved through:

Modification of the Pyridine Ring: Introducing substituents on the pyridine ring can modulate binding affinity, selectivity, and pharmacokinetic properties.

Alterations to the Indoline Core: The nitrogen atom of the indoline ring can be functionalized, and additional substituents can be introduced on the phenyl ring.

Varying the Linker: While the parent compound has a direct bond, introducing linkers (e.g., amides, ethers) between the indoline and pyridine moieties could optimize spatial orientation for target engagement.

These synthetic endeavors will be guided by computational modeling and in silico screening to prioritize analogues with the highest predicted activity and most favorable drug-like properties.

Table 1: Potential Synthetic Modifications for Analogue Development

Scaffold PositionPotential ModificationSynthetic StrategyObjective
Indoline N1-positionAlkylation, AcylationStandard N-functionalizationModulate solubility, cell permeability
Indoline C2-positionVary heterocyclic substituentSuzuki or Buchwald-Hartwig couplingExplore alternative H-bond acceptors/donors
Indoline Aromatic RingAdditional/alternative halogenationElectrophilic aromatic substitutionFine-tune electronic properties, binding interactions
Pyridine RingIntroduction of methyl, methoxy (B1213986), or amino groupsUse of substituted pyridine boronic acidsEnhance target selectivity and potency

Exploration of Novel Biological Targets and Therapeutic Areas

While the specific biological targets of this compound are not yet fully elucidated, its structural motifs are present in compounds known to interact with several important classes of proteins. Future research will focus on screening the compound and its analogues against these potential targets to uncover new therapeutic applications.

Protein Kinases: The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. tandfonline.com Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. rsc.orgnih.gov Potential kinase targets for analogues include:

Cyclin-Dependent Kinases (CDKs): Specifically CDK4/6, which are key regulators of the cell cycle and are validated targets in breast cancer. nih.gov

Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are involved in tumor growth and angiogenesis. rsc.org

Other Serine/Threonine Kinases: Including DYRK1A and Haspin, which are emerging targets in oncology and neurodegenerative disorders. pharmaexcipients.comunica.it

Inflammatory Enzymes: Indoline-based compounds have shown activity as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of pro-inflammatory leukotrienes. tandfonline.compda.orgresearchgate.net This suggests a potential therapeutic role in inflammatory conditions such as asthma and arthritis.

Neuro-related Targets: Structural relatives have been investigated as γ-secretase inhibitors, which are of interest for the treatment of Alzheimer's disease by modulating the production of amyloid-β peptides. mdpi.comnih.gov

Table 2: Potential Biological Targets and Associated Therapeutic Areas

Target ClassSpecific Target ExamplePotential Therapeutic AreaSupporting Rationale
Protein KinaseCDK4/6, EGFR, BRAF, VEGFR-2OncologyIndole scaffold is common in kinase inhibitors for cancer. rsc.orgrsc.org
Inflammatory Enzyme5-Lipoxygenase (5-LOX)Anti-inflammatoryIndoline derivatives identified as 5-LOX inhibitors. tandfonline.com
Secretaseγ-SecretaseNeurodegenerative Disease (e.g., Alzheimer's)Structurally related compounds show activity. mdpi.comnih.gov
KinaseDYRK1A, HaspinOncology, NeurologyIndole-based structures can inhibit these kinases. pharmaexcipients.comunica.it

Development of Advanced Delivery Systems and Formulation Strategies

The clinical translation of promising compounds like this compound and its analogues may be hampered by suboptimal physicochemical properties, such as poor water solubility. nih.govfrontiersin.org Advanced formulation and drug delivery strategies offer a conceptual framework to overcome these challenges, enhancing bioavailability and enabling effective administration. nih.govnih.gov

Lipid-Based Drug Delivery Systems (LBDDS): For orally administered drugs with low solubility, LBDDS are a highly promising approach. nih.govpharmaexcipients.comnih.gov

Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of lipids, surfactants, and cosolvents that form fine emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. pda.org Pre-dissolving the active compound in these systems can bypass the dissolution step, which is often the rate-limiting factor for absorption. pda.orgnih.gov

Nanoparticle-Based Formulations: Nanomedicine provides innovative platforms for delivering kinase inhibitors and other heterocyclic compounds. nih.govmdpi.comnih.gov

Liposomes and Polymeric Micelles: These nanocarriers can encapsulate hydrophobic drugs within their core, improving their stability and solubility in the bloodstream. mdpi.com They can also be engineered for targeted delivery to tumor tissues by exploiting the enhanced permeability and retention (EPR) effect or by attaching specific targeting ligands to their surface.

Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLCs): These systems combine the advantages of polymeric nanoparticles and lipid emulsions, offering high drug loading capacity and improved stability. frontiersin.org

These strategies are conceptual and aim to provide a roadmap for formulation development should a promising analogue be identified, ensuring that its therapeutic potential is not limited by poor biopharmaceutical properties.

Integration with Green Chemistry Principles for Sustainable Synthesis

The future manufacturing of this compound and its derivatives must incorporate the principles of green chemistry to ensure sustainability, reduce environmental impact, and improve efficiency and safety. tandfonline.comresearchgate.net

Key areas for integration include:

Catalytic Reagents: Employing highly efficient and recyclable catalysts is paramount. For the crucial Suzuki-Miyaura coupling step, advancements include using nanoparticles of palladium on sustainable supports or even catalysts based on more abundant metals like iron that contain trace amounts of palladium, which have proven effective. rsc.orgmdpi.comnih.gov

Solvent Minimization and Selection: Traditional organic synthesis often relies on large volumes of volatile and hazardous solvents. Green alternatives include:

Mechanochemistry: Performing reactions like the Fischer indolisation in a ball mill without any solvent significantly reduces waste and energy consumption. rsc.orgunica.it

Aqueous Media: Developing catalytic systems for cross-coupling reactions that function in water is a major goal of green chemistry. nih.govacs.org

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times, reduce side reactions, and lower energy use compared to conventional heating. tandfonline.comtandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves favoring addition reactions over substitutions and minimizing the use of protecting groups.

By adopting these approaches, the synthesis can become more cost-effective, safer for workers, and more environmentally benign. researchgate.netrsc.org

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The successful translation of this compound from a chemical entity to a potential therapeutic agent will require extensive interdisciplinary collaboration. acs.orgncl.ac.uk The distinct but complementary expertise of medicinal chemists and chemical biologists will be central to this effort. ucsf.eduopenaccessgovernment.org

Medicinal Chemistry and Computational Design: Medicinal chemists will lead the rational design and synthesis of analogue libraries. ucsf.edu This effort will be closely integrated with computational chemists who can perform molecular docking studies and predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to prioritize the most promising candidates for synthesis and testing. mdpi.com

Chemical Biology and Target Validation: Chemical biologists will utilize the synthesized compounds as chemical probes to investigate biological systems. ucsf.eduopenaccessgovernment.org By developing tagged versions of potent analogues (e.g., with biotin (B1667282) or fluorescent labels), they can perform experiments to identify the specific protein targets of the compounds within cells, validate their mechanism of action, and explore their effects on signaling pathways.

Academia-Industry Partnerships: The journey from a lead compound to a clinical candidate is resource-intensive. Collaborations between academic researchers, who often excel at early-stage discovery and mechanistic studies, and pharmaceutical industry partners, who have the infrastructure for large-scale synthesis, preclinical development, and clinical trials, are crucial. mrlcg.com Such partnerships can accelerate the development process, leveraging the unique strengths of both sectors to bring innovative therapies to patients.

This synergistic approach, combining synthetic chemistry, computational analysis, biological investigation, and strategic partnerships, represents the most effective path forward for realizing the full therapeutic potential of this promising chemical scaffold.

Q & A

Q. What computational protocols ensure reliable drug-likeness predictions for this compound?

  • Methodology : Apply Lipinski’s Rule of Five and Veber’s criteria using software like SwissADME. Calculate topological polar surface area (TPSA) and logP values to predict bioavailability. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for fluorinated indoline derivatives?

  • Methodology : Synthesize a library of analogs with systematic substitutions (e.g., varying fluorine positions or pyridine substituents). Test biological activity (e.g., enzyme inhibition) and correlate with DFT-derived descriptors (e.g., Fukui indices for electrophilicity). Use multivariate regression to identify critical structural motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.